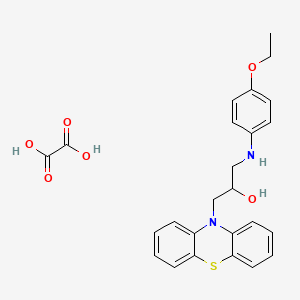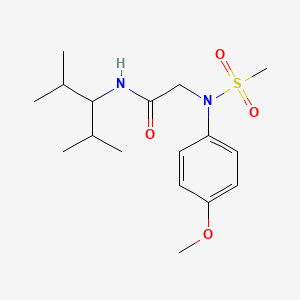![molecular formula C23H20N4O2 B3928191 4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide](/img/structure/B3928191.png)
4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide
Descripción general
Descripción
4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide is 384.15862589 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of CDS1_001917, also known as Oprea1_041884, Oprea1_649011, ChemDiv1_008317, DivK1c_002957, or 4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .
Mode of Action
CDS1_001917 inhibits the CDS1 enzyme by binding to its active site . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . The inhibition of this enzyme disrupts the phosphatidylinositol signaling pathway, which is implicated in various cellular processes including cell growth, proliferation, and metabolism .
Biochemical Pathways
The inhibition of CDS1 disrupts the production of phosphatidylinositol, a phospholipid integral to cell membrane structure and function . This disruption affects various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .
Result of Action
The inhibition of CDS1 by CDS1_001917 leads to a decrease in cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This can have downstream effects on various cellular processes, potentially leading to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .
Análisis Bioquímico
Biochemical Properties
CDS1_001917 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, CDS1_001917 is associated with the synthesis of CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . The compound is also involved in the regulation of phosphoinositide levels during phospholipase C (PLC) signaling .
Cellular Effects
CDS1_001917 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that CDS1_001917 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1 .
Molecular Mechanism
The mechanism of action of CDS1_001917 is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, CDS1_001917 catalyzes the conversion of phosphatidic acid (PA) to CDP-DAG, an essential intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol .
Dosage Effects in Animal Models
The effects of CDS1_001917 vary with different dosages in animal models Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is crucial for determining safe and effective therapeutic applications
Metabolic Pathways
CDS1_001917 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, CDS1_001917 is involved in the synthesis of CDP-DAG, a key intermediate in the phospholipid biosynthesis pathways in cells .
Transport and Distribution
The transport and distribution of CDS1_001917 within cells and tissues are crucial aspects of its function. It could interact with various transporters or binding proteins, and its localization or accumulation could be affected
Subcellular Localization
The subcellular localization of CDS1_001917 and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
4-[4-(2-hydroxyanilino)phthalazin-1-yl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-27(2)23(29)16-13-11-15(12-14-16)21-17-7-3-4-8-18(17)22(26-25-21)24-19-9-5-6-10-20(19)28/h3-14,28H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPBSTAZDZUSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2,4-dimethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928108.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3928109.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3928137.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3928141.png)
![7-(4-butylpiperazin-1-yl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B3928146.png)
![2-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3928154.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3928159.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B3928164.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3928165.png)

![1-(10H-phenothiazin-10-yl)-3-[(2-phenylethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928180.png)
![7-benzoyl-11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928203.png)
![2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide](/img/structure/B3928209.png)
